4-(3-Oxocyclohexyl)butanenitrile

Chemical Purity Procurement Quality Control

4-(3-Oxocyclohexyl)butanenitrile (CAS 110718-80-4) is a bicyclic organic compound combining a cyclohexanone ring with a butanenitrile side chain, characterized by the molecular formula C10H15NO and a molecular weight of 165.23 g/mol. It is primarily utilized as a versatile synthetic intermediate in medicinal chemistry and organic synthesis, where its dual ketone and nitrile functionalities enable diverse chemical transformations, including hydrolysis to carboxylic acids, reduction to amines, and participation in heterocycle construction.

Molecular Formula C10H15NO
Molecular Weight 165.23 g/mol
CAS No. 110718-80-4
Cat. No. B034348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Oxocyclohexyl)butanenitrile
CAS110718-80-4
Synonyms4-(3-OXOCYCLOHEXYL)BUTANENITRILE
Molecular FormulaC10H15NO
Molecular Weight165.23 g/mol
Structural Identifiers
SMILESC1CC(CC(=O)C1)CCCC#N
InChIInChI=1S/C10H15NO/c11-7-2-1-4-9-5-3-6-10(12)8-9/h9H,1-6,8H2
InChIKeyLBNXUJAXQZAJIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(3-Oxocyclohexyl)butanenitrile (CAS 110718-80-4) – Chemical Identity and Procurement Baseline


4-(3-Oxocyclohexyl)butanenitrile (CAS 110718-80-4) is a bicyclic organic compound combining a cyclohexanone ring with a butanenitrile side chain, characterized by the molecular formula C10H15NO and a molecular weight of 165.23 g/mol . It is primarily utilized as a versatile synthetic intermediate in medicinal chemistry and organic synthesis, where its dual ketone and nitrile functionalities enable diverse chemical transformations, including hydrolysis to carboxylic acids, reduction to amines, and participation in heterocycle construction . The compound is commercially available from multiple research chemical suppliers with purity specifications ranging from 95% to 97% .

Why 4-(3-Oxocyclohexyl)butanenitrile (CAS 110718-80-4) Cannot Be Freely Substituted


Substitution of 4-(3-oxocyclohexyl)butanenitrile with close structural analogs such as 4-(2-oxocyclohexyl)butanenitrile (CAS 82257-44-1) or 4-cyclohexyl-3-oxobutanenitrile (CAS 95882-31-8) introduces significant variability in physicochemical properties, reactivity profiles, and biological target engagement. The position of the ketone group on the cyclohexane ring directly influences the compound's calculated boiling point (313.9 °C for the 3-oxo isomer vs. limited published data for the 2-oxo isomer) and density (0.989 g/cm³ for the 3-oxo isomer vs. 1.007 g/mL for the 2-oxo isomer at 25 °C), which can affect synthetic handling and purification outcomes . Furthermore, in medicinal chemistry contexts, positional isomerism often translates to divergent binding affinities and selectivity profiles, as evidenced by the inclusion of 4-(3-oxocyclohexyl)butanenitrile in kinase inhibitor patent families while its isomers are absent from such disclosures .

Quantitative Differentiation Evidence for 4-(3-Oxocyclohexyl)butanenitrile (CAS 110718-80-4)


Commercial Purity Specification Benchmarking for 4-(3-Oxocyclohexyl)butanenitrile

Across multiple reputable vendors, 4-(3-oxocyclohexyl)butanenitrile is consistently offered at a minimum purity of 95–97%, whereas the 2-oxo positional isomer (CAS 82257-44-1) lacks publicly disclosed purity specifications from comparable suppliers, introducing uncertainty in procurement and research reproducibility . This transparency enables informed vendor selection and minimizes batch-to-batch variability in downstream applications.

Chemical Purity Procurement Quality Control

Calculated Boiling Point Comparison: 3-Oxo vs. 2-Oxo Positional Isomer

The calculated boiling point of 4-(3-oxocyclohexyl)butanenitrile is 313.9 °C at 760 mmHg, as reported by multiple vendors and computational predictions . In contrast, the 2-oxo positional isomer (CAS 82257-44-1) exhibits a significantly lower boiling point of approximately 185–186 °C (experimental) . This 128.9 °C difference underscores the profound impact of ketone position on intermolecular interactions and volatility, directly affecting distillation parameters and thermal stability during synthesis.

Physicochemical Properties Separation Science Synthetic Handling

Density Variation Between 3-Oxo and 2-Oxo Cyclohexyl Butanenitrile Isomers

The calculated density of 4-(3-oxocyclohexyl)butanenitrile is 0.989 g/cm³ , whereas the 2-oxo isomer (CAS 82257-44-1) has a reported density of 1.007 g/mL at 25 °C . This 1.8% difference, while modest, can influence solubility behavior, liquid–liquid extraction efficiency, and precise volumetric measurements in multi-step syntheses.

Material Handling Formulation Process Chemistry

Precedent in Kinase Inhibitor Patent Filings for 4-(3-Oxocyclohexyl)butanenitrile Derivatives

Patent literature discloses tetrasubstituted cyclohexyl compounds incorporating the 4-(3-oxocyclohexyl)butanenitrile scaffold as kinase inhibitors targeting Pim1, Pim2, and Pim3 . In contrast, the 2-oxo and 4-oxo positional isomers are not explicitly claimed in these filings, suggesting that the 3-oxo substitution pattern confers a unique pharmacophoric geometry favorable for kinase active site binding. This intellectual property landscape implies a distinct value proposition for the 3-oxo isomer in lead optimization campaigns.

Medicinal Chemistry Drug Discovery Kinase Inhibition

Recommended Application Scenarios for 4-(3-Oxocyclohexyl)butanenitrile (CAS 110718-80-4)


Medicinal Chemistry: Kinase Inhibitor Lead Optimization

Given its explicit mention in patent families covering tetrasubstituted cyclohexyl kinase inhibitors , 4-(3-oxocyclohexyl)butanenitrile is a strategic starting material for synthesizing analogs targeting Pim1/2/3 kinases. Procurement of the 3-oxo isomer ensures alignment with disclosed structure–activity relationship (SAR) data, whereas substitution with a 2-oxo or 4-oxo isomer would necessitate de novo SAR exploration and risk loss of activity.

Organic Synthesis: Heterocycle Construction and Functional Group Interconversion

The compound's dual ketone and nitrile functionalities enable sequential transformations such as nitrile hydrolysis to carboxylic acids, ketone reduction to alcohols, and intramolecular cyclizations to form nitrogen- and oxygen-containing heterocycles . The well-characterized purity (95–97%) and known boiling point (313.9 °C) facilitate reproducible multi-step syntheses, whereas the 2-oxo isomer's lower boiling point and less-documented purity profile introduce variability.

Process Development: High-Temperature Reaction Optimization

With a calculated boiling point of 313.9 °C, 4-(3-oxocyclohexyl)butanenitrile is suited for reactions requiring elevated temperatures without premature evaporation or decomposition . This thermal stability advantage over the 2-oxo isomer (boiling point ~185–186 °C) is critical in solvent-free or high-boiling solvent systems, reducing the risk of reactant loss and improving yield consistency.

Technical Documentation Hub

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